molecular formula C5H7NO2 B13951017 Dimethyl-5-oxazolone CAS No. 89323-90-0

Dimethyl-5-oxazolone

Cat. No.: B13951017
CAS No.: 89323-90-0
M. Wt: 113.11 g/mol
InChI Key: SNDSTONKOZQHGP-UHFFFAOYSA-N
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Description

Dimethyl-5-oxazolone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolone family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-5-oxazolone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazolones using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazolones .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-5-oxazolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Reduction: Common reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of dimethyl-5-oxazolone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the oxazolone ring, which can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .

Properties

CAS No.

89323-90-0

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2,4-dimethyl-2H-1,3-oxazol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-5(7)8-4(2)6-3/h4H,1-2H3

InChI Key

SNDSTONKOZQHGP-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(C(=O)O1)C

Origin of Product

United States

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